3-(Methylthio)acrylic acid
Description
Contextual Significance of α,β-Unsaturated Carboxylic Acids in Organic Chemistry
Alpha,beta-unsaturated carboxylic acids are a class of organic compounds characterized by a carbon-carbon double bond conjugated to a carboxylic acid. wikipedia.org This structural arrangement makes them important intermediates and building blocks in organic synthesis. chemistryviews.org Their reactivity allows them to participate in a variety of chemical reactions, including polymerization, which is a cornerstone of the plastics industry with polyacrylates being a prime example. wikipedia.org
The conjugated system in α,β-unsaturated carbonyl compounds, including carboxylic acids, renders them susceptible to nucleophilic attack at the β-carbon, a type of reaction known as conjugate addition. wikipedia.orgopenstax.org This reactivity is fundamental to many synthetic transformations. wikipedia.org The synthesis of these valuable compounds can be achieved through various methods, such as the Wittig or Horner–Wadsworth–Emmons reactions, although these can produce significant byproducts. chemistryviews.org More modern and efficient methods, like the copper-catalyzed carboxylation of alkynes with carbon dioxide, have been developed to overcome these limitations. chemistryviews.org
Overview of Sulfur-Containing Organic Compounds in Synthetic and Natural Product Chemistry
Sulfur-containing organic compounds, or organosulfur compounds, are a diverse and significant class of molecules with a broad range of applications. nih.govwikipedia.org They are integral to the pharmaceutical industry, with sulfur-derived functional groups present in a wide array of drugs. nih.govjmchemsci.com Nature also abounds with organosulfur compounds that are essential for life. wikipedia.org The amino acids methionine and cysteine, for instance, are fundamental building blocks of proteins. wikipedia.org
The unique properties conferred by the sulfur atom contribute to the biological activities and pharmacological properties of many natural products. rsc.org This has made the total synthesis of sulfur-containing natural products a significant focus for synthetic organic chemists. rsc.org These compounds often exhibit a range of biological activities, including antiviral, antibacterial, and anticancer effects. ontosight.ainih.gov
Research Trajectories and Academic Relevance of 3-(Methylthio)acrylic Acid
Research into this compound and its derivatives is an active area of investigation. The compound has been identified as a metabolic product in microorganisms, such as Streptomyces lincolnensis. nih.govjst.go.jp Its biosynthesis is linked to the metabolism of methionine. vulcanchem.comglpbio.com
The scientific community has explored the synthesis of this compound and its esters as intermediates for creating more complex molecules, including potential pharmaceuticals and agrochemicals. ontosight.aiontosight.ai For example, derivatives have been studied for their potential biological activities. ontosight.ai Furthermore, the reactivity of this compound makes it a subject of interest in studies involving reactions of indole (B1671886) derivatives. amanote.com
Chemical Properties and Data
Below is a table summarizing some of the key chemical properties of this compound.
| Property | Value |
| Molecular Formula | C4H6O2S lookchem.com |
| Molecular Weight | 118.156 g/mol lookchem.com |
| CAS Number | 26995-94-8 lookchem.com |
| Appearance | Colorless liquid at room temperature inchem.org |
| Solubility | Miscible with water and most organic solvents inchem.org |
Spectroscopic Data
Spectroscopic data is crucial for the identification and characterization of chemical compounds. While a comprehensive set of spectra for this compound is not provided here, typical spectroscopic techniques used for its analysis would include Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C4H6O2S |
|---|---|
Molecular Weight |
118.16 g/mol |
IUPAC Name |
3-methylsulfanylprop-2-enoic acid |
InChI |
InChI=1S/C4H6O2S/c1-7-3-2-4(5)6/h2-3H,1H3,(H,5,6) |
InChI Key |
RCZLOQQOUWHMIS-UHFFFAOYSA-N |
Canonical SMILES |
CSC=CC(=O)O |
Origin of Product |
United States |
Natural Occurrence and Biosynthetic Pathways of 3 Methylthio Acrylic Acid
Isolation and Identification from Microorganism Metabolites
The discovery of 3-(methylthio)acrylic acid as a natural product is intrinsically linked to the study of microbial secondary metabolites. These compounds, while not essential for the primary growth of an organism, often play crucial roles in its survival and interaction with the environment.
Streptomyces lincolnensis
Streptomyces lincolnensis, a bacterium known for its production of the antibiotic lincomycin, has been a key organism in the study of this compound. nih.govnih.govnpatlas.org Research has demonstrated that cultures of S. lincolnensis accumulate this acid, with its production being directly proportional to the concentration of methionine in the growth medium. nih.govglpbio.com This observation was a critical first step in elucidating the biosynthetic pathway of the compound.
Labeling studies using isotopes further solidified the role of methionine as a precursor. When S. lincolnensis was cultured with L-(methyl-¹⁴C)methionine, the resulting this compound was found to be labeled. nih.gov Conversely, using DL-(carboxyl-¹⁴C)methionine did not result in a labeled product, indicating that the carboxyl group of methionine is lost during the biosynthetic process. nih.gov
Streptomyces sioyaensis
Streptomyces sioyaensis, another member of the Streptomyces genus, is also known to produce sulfur-containing metabolites. researchgate.netwikipedia.org While the primary focus of research on this species has often been on other compounds like siomycin (B576535) and altemicidin, studies have indicated its capability to produce metabolites derived from methionine. researchgate.netwikipedia.org This includes the formation of trans-3-Methylthioacrylamide from methionine, a compound closely related to this compound. jst.go.jp
Proposed Biosynthetic Mechanisms Involving Sulfur Metabolism
The biosynthesis of this compound is closely tied to the broader pathways of sulfur metabolism, particularly the catabolism of the amino acid methionine. science.gov The evidence strongly suggests that methionine serves as the primary building block for this compound. nih.govglpbio.com
The proposed biosynthetic sequence begins with the amino acid L-methionine. One suggested pathway involves the oxidative decarboxylation of L-methionine. nih.gov An initial hypothesis pointed to the formation of 3-methylthiopropionamide as the first step, catalyzed by a peroxidase enzyme found in S. lincolnensis. nih.gov However, further experiments where the bacteria were fed with labeled 3-(methyl-¹⁴C)methylthiopropionamide did not result in labeled this compound. nih.gov
An alternative and more likely initial step involves the formation of the corresponding keto acid from methionine. nih.gov This keto acid is then believed to be oxidatively decarboxylated to form 3-methylthiopropionic acid. nih.govglpbio.com This intermediate, when supplied to S. lincolnensis cultures in a labeled form, successfully produced labeled this compound, supporting its role as a direct precursor. nih.gov
The final step in the proposed pathway is the conversion of 3-methylthiopropionic acid to this compound. This transformation involves the introduction of a double bond, a common biochemical reaction.
Table 1: Key Enzymes and Intermediates in the Proposed Biosynthesis of this compound
| Precursor/Intermediate | Enzyme/Process | Product |
| L-Methionine | Transamination/Oxidation | Keto acid intermediate |
| Keto acid intermediate | Oxidative decarboxylation | 3-Methylthiopropionic acid |
| 3-Methylthiopropionic acid | Dehydrogenation | This compound |
This table is based on the proposed biosynthetic pathway and may not represent a complete or fully confirmed sequence.
Chemoecological Roles and Biological Contexts
While the precise ecological functions of this compound are still under investigation, its production by soil-dwelling bacteria like Streptomyces suggests potential roles in mediating interactions within their environment. Secondary metabolites in these organisms are often involved in processes such as competition with other microbes, signaling, or defense.
The production of this acid, derived from the essential amino acid methionine, indicates that its synthesis is a deliberate metabolic investment by the organism. The antifungal activity of the related compound, 3-methylthiopropanoic acid, has been observed, suggesting that this compound could play a similar role in inhibiting the growth of competing fungi in the soil. glpbio.comchemsrc.com Furthermore, sulfur-containing compounds are known to be involved in the defensive secretions of some insects, highlighting the diverse biological contexts in which such molecules can be employed. researchgate.net The natural occurrence of acrylic acid itself has been noted in some algae species and in the rumen fluid of sheep, indicating that acrylate (B77674) derivatives can be part of various biological systems. dcceew.gov.au
Advanced Synthetic Methodologies for 3 Methylthio Acrylic Acid and Its Analogs
Stereoselective Synthesis of (E)- and (Z)-Isomers
The geometric configuration of the double bond in 3-(methylthio)acrylic acid derivatives profoundly influences their chemical reactivity and biological activity. Consequently, the stereoselective synthesis of (E)- and (Z)-isomers is of paramount importance.
A notable method for the stereoselective synthesis of (Z)-α-aryl-α,β-unsaturated esters involves the treatment of α-hydroxyesters with triflic anhydride (B1165640) and pyridine. nih.gov This reaction proceeds at 0°C and upon warming to room temperature, yields the desired (Z)-isomers with high stereoselectivity and in good yields. nih.gov
Base-mediated approaches have also demonstrated stereospecificity. The use of 1,4-diazabicyclo[2.2.2]octane (DABCO) as a nucleophilic hindered base allows for the stereospecific conversion of (E)- and (Z)-ethyl-3-iodoacrylates into the corresponding aryloxy and amino substituted ethyl acrylates. nih.govscispace.com While this method has been established for aryloxy and amino analogs, its application to sulfur nucleophiles to produce this compound derivatives has been noted to yield the desired Z-isomer, although this specific transformation is not a copper-mediated process. nih.govscispace.com
Furthermore, threo-3-hydroxycarboxylic acids serve as key intermediates in the highly stereoselective synthesis of both (Z)- and (E)-olefins. rsc.org These intermediates can be stereoselectively converted into (Z)-olefins using the triphenylphosphine–diethyl azodicarboxylate adduct, while the corresponding (E)-isomers are accessible via β-lactones. rsc.org
The following table summarizes key aspects of stereoselective synthesis methods.
Table 1: Comparison of Stereoselective Synthesis Methods| Method | Key Reagents/Intermediates | Isomer | Notes |
|---|---|---|---|
| Dehydration of α-hydroxyesters | Triflic anhydride, pyridine | (Z) | High stereoselectivity and good yields. nih.gov |
| Base-mediated substitution | DABCO, ethyl-3-iodoacrylates | (Z) or (E) | Stereospecific conversion depending on starting isomer. nih.govscispace.com |
| From threo-3-hydroxycarboxylic acids | PPh3, DEAD | (Z) | Utilizes a specific adduct for conversion. rsc.org |
| From threo-3-hydroxycarboxylic acids | via β-lactones | (E) | Proceeds through a cyclic intermediate. rsc.org |
Transition Metal-Catalyzed Approaches
Transition metal catalysis offers powerful and versatile tools for the construction of this compound and its analogs, enabling the formation of key carbon-sulfur and carbon-carbon bonds with high efficiency and selectivity.
Palladium catalysts are particularly prominent in the synthesis of acrylic acid derivatives. Palladium-catalyzed C-S bond formation is an effective method for creating structurally diverse unsymmetrical aryl sulfides under mild conditions with high regioselectivity. rsc.org This approach is attractive for introducing the methylthio group onto a pre-existing acrylic acid backbone or a precursor molecule. The Liebeskind-Srogl cross-coupling reaction, a palladium-catalyzed, copper-carboxylate-mediated process, is a notable example that allows for the coupling of organosulfur compounds with organometallic reagents under neutral conditions, making it suitable for complex molecule synthesis. researchgate.net
Palladium-catalyzed alkenylation reactions, such as the Heck reaction, are also pivotal. These reactions can form the acrylic acid double bond by coupling an appropriate vinyl or aryl halide with a suitable alkene. researchgate.net For instance, the reaction of organic halides with olefins in the presence of a palladium catalyst can produce cinnamic acid derivatives, which are structurally related to this compound. uwindsor.ca Furthermore, palladium-catalyzed oxidative N-alkenylation of N-aryl phosphoramidates with alkenes has been described, demonstrating the versatility of palladium in functionalizing alkene systems. mdpi.comresearchgate.net This type of transformation can be adapted to introduce various functional groups, including those containing sulfur. Palladium(II)-catalyzed β-methylene C(sp³)–H bond alkenylation of aliphatic amides with alkenyl halides is another advanced method that can be used to construct both (E)- and (Z)-olefins. rsc.org
Besides palladium, other transition metals like rhodium and copper also play a role in the synthesis of organosulfur compounds. Rhodium catalysts can promote the cleavage of C-P bonds in heteroarylphosphine sulfides and facilitate exchange with disulfides, offering a pathway to introduce thioether functionalities. mdpi.com Rhodium-catalyzed reactions of disulfides can lead to various organosulfur compounds through the cleavage of the S-S bond and the formation of C-S bonds. mdpi.com
Copper-catalyzed methods are also significant for the formation of C-S bonds. nih.gov While some base-mediated syntheses of vinyl ethers and amines from vinyl iodides were found to be ineffective with a copper catalyst, the metal is generally known to catalyze the formation of C-N, C-O, and C-S bonds in good to excellent yields. nih.gov For instance, a copper-mediated synthesis of 3-aryol-4-methyl (or benzyl)-2-methylthio furans from α-oxo ketene (B1206846) dithioacetals and propargyl alcohols has been reported. acs.org
Organocatalytic and Base-Mediated Synthetic Routes
Organocatalysis and base-mediated reactions provide metal-free alternatives for the synthesis of this compound and its analogs. These methods often offer advantages in terms of cost, toxicity, and operational simplicity.
Base-mediated stereospecific synthesis has been demonstrated using hindered organic bases like DABCO, which can efficiently promote the conversion of ethyl-Z-3-iodoacrylates to the corresponding Z-aryloxy and amino acrylates. nih.gov The use of a strong, non-nucleophilic base is crucial to avoid side reactions. The choice of base can significantly impact the stereochemical outcome of the reaction.
Organocatalytic approaches have been explored for related transformations. For example, N-heterocyclic carbenes (NHCs) have been utilized in Rauhut–Currier reactions for the synthesis of 6-membered lactams. beilstein-journals.org While not directly applied to this compound in the provided context, the principles of organocatalysis, such as the activation of substrates through the formation of reactive intermediates, are broadly applicable.
Multi-Component Reactions and One-Pot Syntheses
Multi-component reactions (MCRs) and one-pot syntheses are highly efficient strategies that allow for the construction of complex molecules from simple starting materials in a single synthetic operation, minimizing waste and purification steps.
A one-pot synthesis of 3-cyano-9-methyl-2-methylthio-4-oxo-4H-pyrimido[4,5-b]quinoline has been reported, starting from 3-amino-8-methyl pyrimido[4,5-b]quinoline and ethyl-2-cyano-3,3-bis(methylthio)acrylate in the presence of anhydrous potassium carbonate. benthamdirect.com This demonstrates the utility of a one-pot approach for constructing complex heterocyclic systems incorporating a methylthio-acrylate moiety.
Another example is a catalyst-free multicomponent coupling reaction of benzynes, cyclopropenones, and sulfoxides to produce o-(methylthio)phenyl acrylates in good yields. beilstein-journals.org Furthermore, a one-pot strategy for preparing polyacrylates from acrylic acid has been developed, combining in situ esterification with RAFT polymerization. rsc.org
Utilization of Precursors and Intermediates
The synthesis of this compound often involves the strategic use of specific precursors and the management of key intermediates. For instance, 3-(methylthio)propanal (MMP) is a known intermediate in the synthesis of D,L-methionine and can be prepared by the catalytic addition of methyl mercaptan to acrolein. google.com This aldehyde could potentially be oxidized to the corresponding carboxylic acid.
The reaction of 5-X-2-furaldehydes with ethyl cyanoacetate (B8463686) under Knoevenagel condensation conditions yields ethyl 2-cyano-3-(5-X-2-furyl)acrylates, which are analogs of this compound. cas.cz Similarly, the reaction of ethyl 2-amino-4-methylthiazole-5-carboxylate with hydrazine (B178648) hydrate, followed by reaction with various aldehydes and then ethyl 2-cyano-3,3-bis(methylthio)acrylate, leads to complex thiazole (B1198619) derivatives containing the methylthio acrylate (B77674) scaffold. ijpsr.com Subsequent hydrolysis of the ester group can then yield the desired carboxylic acid. ijpsr.com
The synthesis of 3-(methylthio)thiophene (B1582169) can be achieved from 3-lithiothiophene, which is generated via a metal-halogen exchange and then reacted with dimethyl disulfide. google.com This highlights the use of organolithium intermediates in forming C-S bonds.
The following table lists the compound names mentioned in this article.
Acrolein and Methyl Mercaptan Adducts
The synthesis of this compound commencing from acrolein and methyl mercaptan is a two-step process. The initial reaction involves the formation of an intermediate, 3-(methylthio)propanal (MMP), which is subsequently oxidized to the target carboxylic acid.
The primary adduct formed from the reaction of acrolein and methyl mercaptan is 3-(methylthio)propanal. This reaction is a classic Michael addition, where the thiol adds across the carbon-carbon double bond of the α,β-unsaturated aldehyde. The reaction is typically catalyzed by a base. google.com.nagoogle.com A variety of catalysts can be employed, including organic bases like tertiary amines (e.g., triethylamine), pyridines, and imidazoles. google.com.na The reaction can be carried out in batches or as a continuous process. google.com.na To suppress the polymerization of acrolein, an unwanted side reaction, an auxiliary catalyst such as an organic acid (e.g., acetic acid) is often used in conjunction with the base. google.com.na
The formation of 3-(methylthio)propanal from acrolein and methyl mercaptan is a well-established industrial process, primarily because MMP is a key intermediate in the synthesis of the essential amino acid, methionine. google.com.na The reaction can be performed using either liquid or gaseous acrolein. google.com.na In a typical procedure, methyl mercaptan is reacted with acrolein in a reaction medium that may already contain the product, MMP, and the catalyst system. google.com.na
The second step in this synthetic sequence is the oxidation of the aldehyde group in 3-(methylthio)propanal to a carboxylic acid group to yield this compound. While the formation of MMP is extensively documented, its direct oxidation to this compound requires careful selection of reagents to avoid unwanted side reactions, particularly the oxidation of the sulfur atom.
A range of oxidizing agents are known to convert aldehydes to carboxylic acids. organic-chemistry.orgchemistrysteps.comlibretexts.org Common reagents include potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄), and sodium chlorite (B76162) (NaClO₂). The Pinnick oxidation, which utilizes sodium chlorite under mild acidic conditions, is particularly effective for oxidizing α,β-unsaturated aldehydes and is known for its tolerance of various functional groups. wikipedia.org However, the presence of the thioether group in MMP presents a challenge, as it is susceptible to oxidation to a sulfoxide (B87167) or a sulfone. wikipedia.org Therefore, reaction conditions must be carefully controlled. For instance, the oxidation of 3-(methylthio)propanal to 3-(methylsulfonyl)propanal (B3376243) using oxidizing agents like hydrogen peroxide has been reported. To achieve the desired carboxylic acid without oxidizing the sulfur, milder or more selective oxidizing agents and controlled reaction conditions are necessary.
Table 1: Reaction Parameters for the Synthesis of 3-(Methylthio)propanal
| Parameter | Details |
| Reactants | Acrolein, Methyl Mercaptan |
| Product | 3-(Methylthio)propanal (MMP) |
| Catalysts | Organic bases (e.g., triethylamine, pyridine), often with an organic acid co-catalyst (e.g., acetic acid) google.com.na |
| Reaction Type | Michael Addition |
| Temperature | Typically between -20°C and 100°C google.com.na |
| Key Challenge | Prevention of acrolein polymerization google.com.na |
Table 2: General Oxidation Methods for Aldehydes
| Oxidizing Agent | Conditions | Notes |
| Potassium Permanganate (KMnO₄) | Basic, then acidic workup | Strong oxidant, may oxidize the thioether. |
| Chromic Acid (Jones Reagent) | Aqueous acid | Strong oxidant, may oxidize the thioether. libretexts.org |
| Tollens' Reagent | Ammoniacal silver nitrate (B79036) | Mild, but may not be practical for large-scale synthesis. |
| Sodium Chlorite (NaClO₂) | Mildly acidic | Pinnick oxidation; known for functional group tolerance but can still oxidize thioethers. wikipedia.org |
Synthetic Strategies from Related Acrylic Acid Derivatives
An alternative and more direct approach to this compound involves the use of acrylic acid or its derivatives as the starting material. This strategy centers on the conjugate addition of methyl mercaptan or a methylthio-containing nucleophile to the α,β-unsaturated carbonyl system.
The most common method in this category is the base-catalyzed Michael addition of methyl mercaptan to acrylic acid or an acrylic acid ester (e.g., methyl acrylate or ethyl acrylate). googleapis.comacs.org The reaction proceeds by the deprotonation of the thiol by a base to form a thiolate anion, which then acts as a nucleophile. This powerful nucleophile attacks the β-carbon of the acrylic system, leading to the formation of a carbon-sulfur bond. If an acrylic acid ester is used, a subsequent hydrolysis step is required to obtain the final carboxylic acid product.
A variety of catalysts can be employed for this transformation, including both amine and phosphine (B1218219) catalysts. researchgate.net Primary and tertiary amines are effective, though they may require longer reaction times to achieve high conversion. researchgate.net Phosphine catalysts, such as dimethylphenylphosphine (B1211355) (DMPP), have been shown to be highly efficient, leading to complete conversion in a short period under optimized conditions. researchgate.net It is crucial to use catalytic amounts of phosphine to prevent the formation of by-products resulting from the addition of the phosphine itself to the acrylic double bond. researchgate.net
The reaction is generally tolerant of a wide range of functional groups and can be performed under mild conditions. acs.org The choice of solvent and base can influence the reaction rate and yield. In some cases, the reaction can be carried out in aqueous media, particularly when using water-soluble phosphine catalysts like tris(2-carboxyethyl)phosphine (B1197953) (TCEP), especially at a pH above 8.0. researchgate.net
Table 3: Catalysts for Thiol-Michael Addition to Acrylic Derivatives
| Catalyst Type | Examples | Key Characteristics |
| Amine Catalysts | Primary and Tertiary Amines | Effective, but may require several hours for high conversion. researchgate.net |
| Phosphine Catalysts | Dimethylphenylphosphine (DMPP), Tris(2-carboxyethyl)phosphine (TCEP) | Highly efficient, rapid conversion. TCEP is suitable for aqueous media. researchgate.net |
Chemical Reactivity and Mechanistic Investigations of 3 Methylthio Acrylic Acid
Nucleophilic and Electrophilic Addition Reactions Across the Carbon-Carbon Double Bond
The carbon-carbon double bond in 3-(methylthio)acrylic acid is electron-deficient due to the electron-withdrawing effect of the adjacent carboxylic acid group. This electronic characteristic makes it susceptible to nucleophilic attack, particularly through Michael addition reactions. Various nucleophiles, including thiols and amines, can add to the β-carbon, leading to the formation of saturated adducts. The general mechanism involves the attack of the nucleophile on the β-carbon, followed by protonation of the resulting enolate intermediate.
Conversely, the double bond can also undergo electrophilic addition, although this is generally less favored due to its electron-deficient nature. Electrophilic addition reactions typically proceed via the formation of a carbocation intermediate upon attack by an electrophile. The stability of this carbocation and the reaction conditions play a crucial role in determining the feasibility and outcome of such reactions. For instance, the addition of strong acids like HBr would involve the protonation of the double bond to form a carbocation, which is then attacked by the bromide ion. The regioselectivity of this addition is dictated by the relative stability of the possible carbocation intermediates, with the more stable carbocation being preferentially formed.
The presence of the methylthio group can influence the reactivity and regioselectivity of both nucleophilic and electrophilic additions. The sulfur atom can potentially stabilize adjacent carbocations through resonance, which could affect the outcome of electrophilic additions. In nucleophilic additions, the steric and electronic effects of the methylthio group can modulate the accessibility and reactivity of the β-carbon.
Carboxylic Acid Functional Group Transformations
The carboxylic acid group in this compound is a versatile functional handle that can be readily converted into a variety of derivatives. These transformations are fundamental in organic synthesis for the construction of more complex molecules.
Esterification and Amidation Reactions
Esterification of this compound can be achieved through several established methods. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid, is a common approach. The reaction proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack of the alcohol and subsequent elimination of water.
| Reactant 1 | Reactant 2 | Catalyst | Product |
| This compound | Methanol | Sulfuric Acid | Methyl 3-(methylthio)acrylate |
| This compound | Ethanol | p-Toluenesulfonic Acid | Ethyl 3-(methylthio)acrylate |
Amidation of this compound to form the corresponding amides can be accomplished by first converting the carboxylic acid to a more reactive species, such as an acyl chloride, followed by reaction with an amine. Thionyl chloride (SOCl₂) is a common reagent for this transformation. Alternatively, direct amidation can be carried out using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), which activate the carboxylic acid for nucleophilic attack by the amine.
| Reactant 1 | Reactant 2 | Reagent/Catalyst | Product |
| This compound | Ammonia | DCC | 3-(Methylthio)acrylamide |
| This compound | Aniline | SOCl₂, then aniline | N-Phenyl-3-(methylthio)acrylamide |
Reduction and Decarboxylation Pathways
The carboxylic acid group of this compound can be reduced to a primary alcohol, yielding 3-(methylthio)propan-1-ol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically required for this transformation. The reaction involves the nucleophilic addition of hydride ions to the carbonyl carbon.
Decarboxylation, the removal of the carboxyl group as carbon dioxide, is a potential transformation for this compound, although it may require specific conditions or catalysts. For unsaturated carboxylic acids, decarboxylation can sometimes be induced thermally or through radical pathways. The stability of the resulting carbanion or radical intermediate is a key factor in the feasibility of this reaction.
Thioether Group Transformations
The thioether group in this compound offers another site for chemical modification, primarily through oxidation of the sulfur atom or cleavage of the carbon-sulfur bonds.
Oxidation to Sulfoxides and Sulfones
The sulfur atom of the thioether group in this compound can be selectively oxidized to form the corresponding sulfoxide (B87167), 3-(methylsulfinyl)acrylic acid, or further oxidized to the sulfone, 3-(methylsulfonyl)acrylic acid. A variety of oxidizing agents can be employed for this purpose, with the choice of reagent and reaction conditions determining the extent of oxidation.
For the selective oxidation to the sulfoxide, mild oxidizing agents are typically used. Hydrogen peroxide in the presence of a catalyst, or meta-chloroperoxybenzoic acid (m-CPBA) at controlled temperatures, can achieve this transformation. Over-oxidation to the sulfone can be a competing reaction.
To obtain the sulfone, stronger oxidizing agents or more forcing conditions are generally required. Reagents such as potassium permanganate (B83412) (KMnO₄) or excess hydrogen peroxide can be used to oxidize the thioether directly to the sulfone. The oxidation state of the sulfur atom significantly impacts the electronic properties of the molecule, with the sulfoxide and sulfone groups being strongly electron-withdrawing.
| Starting Material | Oxidizing Agent | Product |
| This compound | H₂O₂ (1 equiv) | 3-(Methylsulfinyl)acrylic acid |
| This compound | m-CPBA (1 equiv) | 3-(Methylsulfinyl)acrylic acid |
| This compound | KMnO₄ (excess) | 3-(Methylsulfonyl)acrylic acid |
| This compound | H₂O₂ (excess) | 3-(Methylsulfonyl)acrylic acid |
Cleavage and Exchange Reactions
The carbon-sulfur bond of the thioether group can be cleaved under specific conditions. Reductive cleavage using dissolving metal reductions (e.g., sodium in liquid ammonia) or catalytic hydrogenation with specific catalysts can lead to the removal of the methylthio group. Oxidative cleavage is also possible, often leading to the formation of sulfoxides or sulfones which can then undergo further reactions.
Thioether exchange reactions, where the methylthio group is replaced by another sulfur-containing moiety, are also conceivable. These reactions would likely proceed through an intermediate, such as a sulfonium salt, which is then attacked by a different thiol. The feasibility and outcome of such exchange reactions depend on the relative nucleophilicity and leaving group ability of the involved sulfur species.
Cyclization Reactions and Heterocycle Formation
The unique structural arrangement of this compound derivatives, featuring a nucleophilic sulfur atom, an electrophilic carbonyl group, and an activated double bond, allows for a range of intramolecular cyclization reactions. The course of these reactions is often dictated by the specific substituents on the acrylic acid backbone and the chosen reaction conditions, leading to a variety of heterocyclic systems.
Pathways to Thiophenes and Thiazolines
Derivatives of this compound, particularly 3-(β-ketomethylthio)acrylic acid derivatives, serve as key precursors for the synthesis of substituted thiophenes and thiazolines. cdnsciencepub.com The reaction pathway is highly dependent on the experimental conditions, allowing for selective formation of either heterocycle. cdnsciencepub.com
The reaction of a sodium salt of a 3-amino-2-cyano-3-thioacrylic ester or amide with an α-halomethylketone initially forms an unstable 3-(β-ketomethylthio)-3-amino-2-cyanoacrylic intermediate. cdnsciencepub.com From this intermediate, the synthetic route can diverge:
Thiophene Formation: This pathway is favored when the reaction is conducted under conditions that promote equilibrium, such as in the cold ("method a") or with slow addition of the α-halomethylketone at warmer temperatures ("method b"). cdnsciencepub.com These conditions allow for the formation of a carbanion on the methylene (B1212753) group adjacent to the carbonyl and sulfur. This carbanion then undergoes an intramolecular cyclization by attacking the nitrile group, leading to a 4-iminothiophene which subsequently rearranges to a stable 4-aminothiophene-3-carboxylic acid derivative. cdnsciencepub.com The choice of substituents can also influence the outcome; for instance, amides tend to yield thiophene-3-carboxamides readily, while the corresponding esters are more sensitive to substituent effects. cdnsciencepub.com
Thiazoline Formation: This route is preferred when the reaction is carried out under conditions that favor the rapid formation and subsequent cyclization of the 3-(β-ketomethylthio)acrylic acid intermediate, such as the immediate addition of the haloketone to a warm solution. cdnsciencepub.com In this scenario, a dehydrative cyclization occurs. The nucleophilic nitrogen atom of the amino group attacks the carbonyl carbon of the keto group, forming a 4-hydroxythiazolidine-2-acetic ester intermediate, which then loses a molecule of water to yield the final thiazoline-2-acetic acid derivative. cdnsciencepub.com
The influence of reaction conditions on the product outcome is summarized in the table below.
| Reactants | Method | Conditions | Major Product Type | Yield |
| Sodium salt of 3-amino-2-cyano-3-thioacrylic amide + α-halomethylketone | "Method a" | Reaction carried out in the cold | Thiophene | Good |
| Sodium salt of 3-amino-2-cyano-3-thioacrylic amide + α-halomethylketone | "Method b" | Slow addition of haloketone to warm solution | Thiophene | Good |
| Sodium salt of 3-amino-2-cyano-3-thioacrylic amide + α-halomethylketone | - | Rapid addition of haloketone to warm solution | Thiazoline | - |
Formation of Sulfur-Containing Heterocycles
The reactivity of acrylic acid thioamides, which are structurally related to this compound, extends to the formation of other sulfur-containing heterocycles. A notable example is the synthesis of 2,3-dihydro-1,2-thiazoles (a class of thiazolines) through the reaction of acrylic acid thioamides with iminoiodinanes. nih.gov This one-step method provides a direct route to tetrasubstituted 1,2-thiazoles in high yields without the need for metal catalysts. nih.gov The reaction proceeds efficiently at room temperature using a slight excess of the iminoiodinane. nih.gov This transformation highlights the utility of acrylic thioamides as versatile building blocks for constructing a variety of sulfur-nitrogen heterocycles. nih.gov
Mechanistic Studies of Key Reaction Pathways
Understanding the mechanisms of these cyclization reactions is crucial for controlling product selectivity and expanding their synthetic utility.
The divergent pathways to thiophenes and thiazolines from 3-(β-ketomethylthio)acrylic acid derivatives are governed by a delicate interplay of kinetics and thermodynamics. cdnsciencepub.com
Mechanism of Thiophene Formation: The key step in this pathway is the formation of a carbanion at the α-position to the keto group. cdnsciencepub.com This is facilitated by the presence of a base, which can be the unreacted sodium salt of the starting material. cdnsciencepub.com The formation of this carbanion is the critical branch point; once formed, it rapidly undergoes an intramolecular nucleophilic attack on the carbon atom of the adjacent nitrile group. This cyclization results in a 4-iminothiophene intermediate. A subsequent tautomerization, driven by the formation of the stable aromatic thiophene ring, yields the final 4-aminothiophene product. cdnsciencepub.com This mechanism is supported by the observation that conditions favoring equilibrium (low temperature or slow addition of reagents) allow time for the crucial carbanion to form. cdnsciencepub.com
Mechanism of Thiazoline Formation: In contrast, when conditions favor kinetic control (rapid addition of reagents at warmer temperatures), the intramolecular reaction between the existing nucleophilic and electrophilic centers in the acyclic intermediate is preferred. cdnsciencepub.com The amino group acts as a nucleophile, attacking the electrophilic carbonyl carbon of the β-keto group. This leads to a cyclic 4-hydroxythiazolidine intermediate. cdnsciencepub.com This intermediate is unstable and readily undergoes dehydration (elimination of a water molecule) to form the more stable, conjugated thiazoline ring system. cdnsciencepub.com
Derivatization and Analog Synthesis of 3 Methylthio Acrylic Acid
Ester Derivatives: Synthesis and Applications
The synthesis of ester derivatives of 3-(methylthio)acrylic acid can be achieved through several standard esterification methods. One common approach is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. Alternatively, milder conditions can be employed, such as using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or by converting the carboxylic acid to a more reactive acyl chloride followed by reaction with an alcohol.
The applications of these ester derivatives are broad and can be inferred from the properties of related thioether-containing acrylates. For instance, dendritic acrylate (B77674) oligomers containing thioether linkages are utilized in the formulation of hard, protective coatings, overprint varnishes, and printing inks due to their rapid cure rates and excellent chemical and thermal resistance. bomar-chem.combomar-chem.comspecialchem.com Furthermore, thioether acrylate-based hydrogels have been developed for smart drug release applications, leveraging the responsiveness of the thioether group to reactive oxygen species (ROS). polimi.it The incorporation of the this compound motif into ester derivatives could therefore be explored for applications in advanced materials and biomedical devices.
Below is a table of predicted and experimental properties for a representative ester derivative, methyl 3-(methylthio)acrylate, based on data for the closely related methyl (Z)-3-(benzylsulfanyl)prop-2-enoate.
| Property | Value |
| Molecular Formula | C5H8O2S |
| Molecular Weight | 132.18 g/mol |
| XLogP3 | 0.8 |
| Hydrogen Bond Donor Count | 0 |
| Hydrogen Bond Acceptor Count | 2 |
| Rotatable Bond Count | 3 |
Amide Derivatives: Synthetic Routes and Structural Diversity
The synthesis of amide derivatives from this compound can be accomplished through the reaction of the carboxylic acid with a primary or secondary amine. This transformation is typically facilitated by activating the carboxylic acid, for instance, by converting it into an acyl chloride or by using peptide coupling reagents. A one-pot procedure has been described for the conversion of acrylic acid to anilides by treatment with thionyl chloride in dimethylacetamide (DMAC), followed by the addition of an aniline.
The structural diversity of the resulting amides is vast, as a wide array of amines can be utilized in the synthesis. This allows for the introduction of various functional groups and the modulation of properties such as solubility, polarity, and biological activity. For example, by reacting this compound with different amino acids, a library of peptidomimetic compounds could be generated. The table below illustrates the potential structural diversity of amide derivatives.
| Amine Reactant | Resulting Amide Derivative | Potential Properties/Applications |
| Ammonia | 3-(Methylthio)acrylamide | Monomer for polymer synthesis |
| Aniline | N-Phenyl-3-(methylthio)acrylamide | Precursor for biologically active compounds |
| Glycine methyl ester | Methyl 2-(3-(methylthio)acrylamido)acetate | Peptidomimetic building block |
| Diethylamine | N,N-Diethyl-3-(methylthio)acrylamide | Exploration of structure-activity relationships |
Incorporation into Polymer Architectures
The acrylic acid moiety of this compound makes it a suitable monomer for incorporation into various polymer architectures. This can be achieved through copolymerization or by grafting the molecule onto existing polymer backbones.
A copolymer, poly((2-methylsulfinyl)ethyl acrylate-co-acrylic acid) (PMSEA-AA), has been synthesized with potential applications as a wound dressing material. beilstein-journals.orgrsc.org The synthesis involves an initial grafting of poly(acrylic acid) (PAA) through a Steglich esterification to yield a poly(2-(methylthio)ethyl acrylate-co-acrylic acid) copolymer (PMTEA-AA). rsc.org This is followed by the oxidation of the thioether group to a sulfoxide (B87167), resulting in the final PMSEA-AA copolymer. rsc.org The chemical structures of the polymers were confirmed using various analytical techniques including FTIR, UV-vis, ¹H-NMR, TGA, DSC, and GPC. rsc.org The resulting nanofibers exhibited notable mechanical and hydrophilic properties. rsc.org
Graft polymerization is a powerful technique to modify the surface properties of polymers. Acrylic acid is a commonly used monomer for grafting due to its ability to impart hydrophilicity and provide reactive carboxylic acid groups for further functionalization. Several methods can be employed for grafting, including:
Radiation-Induced Grafting: High-energy radiation, such as gamma rays, can be used to create radical sites on a polymer backbone, which then initiate the polymerization of acrylic acid monomers. bomar-chem.com
Plasma-Induced Grafting: Plasma treatment of a polymer surface can generate radicals, which can then be used to initiate the grafting of acrylic acid. nih.gov
Photoinduced Grafting: In this method, a photoinitiator is used to generate radicals on the polymer surface upon UV irradiation, leading to the grafting of acrylic acid. polysciences.com
Chemical Initiation: Chemical initiators, such as ceric ammonium (B1175870) nitrate (B79036) or benzoyl peroxide, can be used to generate radicals on the polymer backbone and initiate graft polymerization. scilit.com
These techniques can be applied to a variety of polymer substrates, including polyethylene, polypropylene, and polyurethane, to introduce poly(acrylic acid) grafts. nih.govpolysciences.comscilit.com
Chiral Derivatization and Stereochemical Control
The introduction of chirality into derivatives of this compound can be crucial for applications in areas such as asymmetric synthesis and medicinal chemistry, where stereochemistry often dictates biological activity. Chiral thioethers are an important class of organosulfur compounds with extensive applications. nih.gov
Several strategies can be employed to achieve stereochemical control:
Asymmetric Synthesis: Chiral catalysts can be used to direct the stereochemical outcome of reactions. For example, asymmetric Morita-Baylis-Hillman reactions have been used to synthesize chiral 3-substituted benzoxaboroles containing an acrylic acid moiety. specialchem.com Similarly, chiral titanium catalysts have been employed in asymmetric Diels-Alder reactions of acrylic acid derivatives. researchgate.net
Use of Chiral Pool: Starting from enantiomerically pure precursors is another common strategy. For instance, chiral alcohols can be used in the synthesis of chiral thioethers through modified Mitsunobu reactions. beilstein-journals.org
Enzymatic Resolutions: Enzymes can be used to selectively react with one enantiomer of a racemic mixture, allowing for the separation of the two enantiomers. Ene-reductases have been applied to the synthesis of chiral thioethers. nih.gov
These methodologies provide a framework for the synthesis of enantiomerically enriched derivatives of this compound, enabling the exploration of their stereochemistry-dependent properties.
Structural Modifications for Exploring Chemical Space
Exploring the chemical space around this compound involves systematic structural modifications to understand structure-activity relationships and to discover new compounds with desired properties. Key strategies include:
Bioisosteric Replacement: The thioether linkage is susceptible to metabolic oxidation. nih.gov Replacing the sulfur atom with other linkers, such as an oxygen atom (ether), a methylene (B1212753) group, or a sulfoxide/sulfone, can modulate the compound's metabolic stability and electronic properties. nih.gov This strategy of bioisosteric replacement is a common tool in medicinal chemistry to improve the pharmacokinetic profile of a lead compound. spirochem.comnih.govufrj.brcambridgemedchemconsulting.com
Modification of the Acrylic Core: The double bond of the acrylic acid can be reduced to yield the corresponding propanoic acid derivative. This would alter the geometry and reactivity of the molecule. Additionally, substituents can be introduced at the α- or β-positions of the acrylic moiety to explore the impact of steric and electronic effects.
Scaffold Hopping: More drastic changes involve replacing the entire this compound scaffold with other chemical motifs that maintain a similar spatial arrangement of key functional groups. This can lead to the discovery of entirely new classes of compounds with similar biological activities. A series of acrylic acids and their derivatives have been explored as selective EP3 receptor antagonists, demonstrating the potential of this class of compounds in drug discovery. nih.gov
Through these structural modifications, a diverse library of analogs can be generated, allowing for a comprehensive exploration of the chemical space and the potential applications of this compound derivatives.
Advanced Spectroscopic and Analytical Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous structural elucidation of 3-(Methylthio)acrylic acid. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a complete picture of the molecular skeleton and stereochemistry can be assembled.
¹H NMR and ¹³C NMR Spectral Analysis
One-dimensional ¹H and ¹³C NMR spectra provide fundamental information about the chemical environment of each unique proton and carbon atom in the molecule. The analysis of chemical shifts (δ), signal multiplicities (splitting patterns), and coupling constants (J) allows for the assignment of each signal to a specific atom within the structure.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals for the methylthio group protons, the two vinylic protons, and the carboxylic acid proton. The chemical shifts and, crucially, the coupling constant between the vinylic protons are diagnostic for the geometric isomerism ((E) vs. (Z)) of the double bond.
S-CH₃ protons: A singlet corresponding to the three protons of the methylthio group.
Vinylic protons (-CH=CH-): Two signals, appearing as doublets due to coupling with each other. The magnitude of the coupling constant (³JHH) is stereospecific: typically ~15 Hz for the trans configuration ((E)-isomer) and ~10 Hz for the cis configuration ((Z)-isomer).
Carboxylic acid proton (-COOH): A broad singlet, which is often exchangeable with deuterium (B1214612) and may appear over a wide chemical shift range depending on the solvent and concentration.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework. Key signals include those for the carbonyl carbon, the two olefinic carbons, and the methylthio carbon.
Carbonyl carbon (C=O): Typically found in the downfield region of the spectrum.
Vinylic carbons (-CH=CH-): Two distinct signals for the carbons of the double bond.
Methylthio carbon (S-CH₃): A signal in the upfield region of the spectrum.
The following table summarizes the predicted ¹H and ¹³C NMR chemical shifts for the (E) and (Z) isomers of this compound, based on established substituent effects on acrylic acid derivatives.
Table 1: Predicted ¹H and ¹³C NMR Data for this compound Isomers Predicted values are based on standard chemical shift increments and data from analogous structures. Actual experimental values may vary based on solvent and other conditions.
| Isomer | Atom | ¹H Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | ¹³C Chemical Shift (δ, ppm) |
|---|---|---|---|---|---|
| (E)-isomer | C1 (-COOH) | ~11-13 | br s | - | ~170 |
| C2 (-CH=) | ~5.8 | d | ~15 | ~115 | |
| C3 (=CH-S) | ~7.6 | d | ~15 | ~145 | |
| C4 (-S-CH₃) | ~2.4 | s | - | ~15 | |
| (Z)-isomer | C1 (-COOH) | ~11-13 | br s | - | ~170 |
| C2 (-CH=) | ~5.7 | d | ~10 | ~116 | |
| C3 (=CH-S) | ~7.1 | d | ~10 | ~143 |
Two-Dimensional NMR Techniques
While 1D NMR is often sufficient for simple structures, 2D NMR techniques provide deeper correlational insights, confirming assignments and resolving ambiguities. For this compound, several 2D experiments would be particularly useful.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. A COSY spectrum would show a cross-peak connecting the two vinylic protons, confirming their scalar coupling and adjacency in the molecule.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. It would definitively link the proton signal for the S-CH₃ group to its corresponding carbon signal and do the same for each of the vinylic C-H pairs.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. It is invaluable for piecing together the molecular skeleton. Expected key correlations for this compound would include:
The S-CH₃ protons correlating to the C3 vinylic carbon.
The C2 vinylic proton correlating to the C1 carbonyl carbon and the C3 vinylic carbon.
The C3 vinylic proton correlating to the C1 carbonyl carbon and the C4 methyl carbon.
Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational modes. spectroscopyonline.comrjpbcs.com IR and Raman spectroscopy are complementary; vibrations that are strong in IR are often weak in Raman, and vice versa. horiba.comnih.gov
For this compound, key functional groups include the carboxylic acid (O-H and C=O bonds), the carbon-carbon double bond (C=C), and the thioether (C-S bond).
O-H Stretch: A very broad and strong absorption in the IR spectrum, typically centered around 3000 cm⁻¹, is characteristic of the hydrogen-bonded carboxylic acid hydroxyl group. spectroscopyonline.com
C=O Stretch: A strong, sharp absorption in the IR spectrum around 1700 cm⁻¹ corresponds to the carbonyl stretch of the α,β-unsaturated carboxylic acid. researchgate.net
C=C Stretch: The alkene stretch gives rise to a band around 1620-1640 cm⁻¹. This vibration is often stronger and more prominent in the Raman spectrum due to the change in polarizability of the symmetric C=C bond. horiba.com
C-S Stretch: The carbon-sulfur stretch is expected to produce a weak to medium intensity band in the IR spectrum in the 600-800 cm⁻¹ region.
Table 2: Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Typical IR Intensity | Typical Raman Intensity |
|---|---|---|---|---|
| O-H stretch | Carboxylic Acid | 2500-3300 | Strong, Broad | Weak |
| C-H stretch (sp²) | Vinylic | 3000-3100 | Medium | Medium |
| C-H stretch (sp³) | Methyl | 2850-3000 | Medium | Medium |
| C=O stretch | α,β-Unsaturated Acid | 1690-1715 | Strong | Medium-Strong |
| C=C stretch | Alkene | 1620-1640 | Medium | Strong |
| O-H bend | Carboxylic Acid | 1210-1440 | Medium, Broad | Weak |
| C-O stretch | Carboxylic Acid | 1210-1320 | Strong | Weak |
Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental formula of a compound and to deduce its structure by analyzing fragmentation patterns.
For this compound (C₄H₆O₂S), the calculated molecular weight is 118.15 g/mol . nih.gov High-resolution mass spectrometry (HRMS) would be able to confirm the elemental formula by providing a highly accurate mass measurement.
Under electron ionization (EI), the molecular ion (M⁺•) would be observed at m/z = 118. The fragmentation of this ion would be expected to proceed through several characteristic pathways:
Loss of a hydroxyl radical (•OH): [M - 17]⁺, leading to an acylium ion at m/z = 101.
Loss of the carboxyl group (•COOH): [M - 45]⁺, resulting in a fragment at m/z = 73.
Loss of the methylthio radical (•SCH₃): [M - 47]⁺, producing a fragment at m/z = 71.
McLafferty rearrangement: If applicable, this could lead to characteristic neutral losses.
The analysis of related compounds, such as the methyl ester of 3-(methylthio)-2-propenoic acid, provides further insight into likely fragmentation pathways. nist.gov
Table 3: Expected Mass Spectral Fragments for this compound
| m/z | Proposed Fragment Identity | Proposed Neutral Loss |
|---|---|---|
| 118 | [C₄H₆O₂S]⁺• (Molecular Ion) | - |
| 101 | [C₄H₅OS]⁺ | •OH |
| 73 | [C₃H₅S]⁺ | •COOH |
| 71 | [C₃H₃O]⁺ | •SCH₃ |
Chromatographic Separations for Purity and Isomer Analysis
Chromatographic techniques are essential for separating this compound from reaction mixtures, assessing its purity, and resolving its geometric isomers.
High-Performance Liquid Chromatography (HPLC) with UV Detection
High-Performance Liquid Chromatography (HPLC) is a primary method for the analysis of non-volatile compounds like this compound. semanticscholar.org A reverse-phase HPLC method is typically employed for acrylic acid and its derivatives. osha.gove3s-conferences.orgsielc.com
Stationary Phase (Column): A C18 (ODS) column is commonly used, which separates compounds based on their hydrophobicity.
Mobile Phase: A mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol, is used as the eluent. To ensure the carboxylic acid is in its protonated, less polar form and to achieve sharp peak shapes, the mobile phase is typically acidified with a small amount of an acid like phosphoric acid or formic acid. osha.gov A gradient elution, where the proportion of the organic solvent is increased over time, can be used to separate compounds with a range of polarities.
Detection: The α,β-unsaturated carbonyl system in this compound acts as a chromophore, allowing for sensitive detection using an ultraviolet (UV) detector. The maximum absorbance (λmax) is typically in the 210-260 nm range.
This HPLC setup is well-suited for quantifying the purity of a sample by measuring the area of the main peak relative to the total area of all peaks. Furthermore, the high resolving power of HPLC can often be utilized to separate the (E) and (Z) isomers of this compound, which would exhibit slightly different retention times due to differences in their polarity and shape.
Table 4: Typical HPLC Conditions for Analysis of this compound
| Parameter | Condition |
|---|---|
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A: Water + 0.1% Phosphoric AcidB: Acetonitrile |
| Elution | Gradient (e.g., 10% B to 90% B over 15 min) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm |
| Injection Volume | 10-20 µL |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Products
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for identifying and quantifying volatile and semi-volatile organic compounds produced during the thermal decomposition of polymers. gcms.cz For polymers derived from acrylic acids, particularly those that are crosslinked and insoluble, pyrolysis-GC/MS is the method of choice. nih.govpstc.org This technique involves heating the polymer sample to a high temperature (typically 300–800°C) in an inert atmosphere, which causes the polymer to break down into smaller, characteristic fragments. paint.org These fragments are then separated by the gas chromatograph and identified by the mass spectrometer. d-nb.info
In the analysis of polymers analogous to poly(this compound), such as other acrylic and methacrylic polymers, pyrolysis-GC/MS can elucidate the structural and compositional nature of the polymer network. nih.gov The thermal degradation of acrylic polymers often leads to the formation of monomers, dimers, and other oligomeric fragments. paint.orgresearchgate.net For instance, the pyrolysis of poly(methacrylic acid) derivatives typically results in depolymerization, yielding the corresponding methacrylate (B99206) monomers. nih.gov In contrast, acrylate (B77674) polymers may undergo more complex decomposition pathways. nih.gov
For a hypothetical polymer of this compound, pyrolysis-GC/MS would be expected to identify volatile products containing sulfur. The fragmentation pattern would provide insights into the polymer's structure and the mechanisms of its thermal degradation. Key volatile products might include the monomer, this compound, as well as compounds resulting from the cleavage of the methylthio group, such as methanethiol, and various sulfur-containing organic molecules.
The experimental conditions for a typical pyrolysis-GC/MS analysis are detailed in the table below. These parameters are representative and would be optimized for the specific polymer under investigation. gcms.cz
Table 1: Representative Pyrolysis-GC/MS Experimental Parameters for Acrylic Polymer Analysis
| Parameter | Value/Condition |
|---|---|
| Pyrolyzer Temperature | 550°C - 750°C |
| Interface Temperature | 300°C |
| GC Column | DB-5MS, 30 m x 0.25 mm I.D., 0.25 µm film thickness |
| Carrier Gas | Helium (1.0 mL/min) |
| GC Oven Program | Initial 50°C, ramp at 15°C/min to 325°C |
| MS Ion Source Temp. | 250°C |
| MS Acquisition Range | m/z 45–800 |
This table presents typical parameters for Py-GC/MS analysis of acrylic resins, which would be applicable for studying volatile products from poly(this compound). gcms.cz
The identification of these volatile products is achieved by comparing their mass spectra with established libraries (e.g., NIST, Wiley) and by interpreting the fragmentation patterns. d-nb.info For sulfur-containing compounds, the characteristic isotopic pattern of sulfur can further aid in identification. gcms.cz
Thermal Analysis Techniques (TGA, DSC) for Polymer Studies
Thermal analysis techniques are indispensable for characterizing the thermal properties of polymers, providing crucial information for processing, performance prediction, and quality control. eag.comazom.com Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the most widely used methods. azom.comhu-berlin.de
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. mdpi.com For polymers derived from this compound, TGA would be used to determine thermal stability, identify decomposition stages, and quantify residual mass. The analysis of related acrylic acid polymers shows that they can undergo multi-stage decomposition. For example, poly(methacrylic acid) initially decomposes through the formation of anhydrides, followed by the breakdown of the modified structure at higher temperatures. researchgate.netresearchgate.net The thermal stability and decomposition profile of a polymer are influenced by its chemical structure, molecular weight, and the presence of additives. mdpi.com TGA experiments are typically run under an inert nitrogen atmosphere to study thermal degradation, and under an oxygen or air atmosphere to study oxidative stability. mdpi.com
Differential Scanning Calorimetry (DSC) measures the heat flow to or from a sample compared to a reference as it is subjected to a controlled temperature program. hu-berlin.de DSC is used to determine key thermal transitions in polymers, such as the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc). pressbooks.pub The glass transition temperature is a critical parameter, representing the temperature at which an amorphous polymer changes from a rigid, glassy state to a more flexible, rubbery state. hu-berlin.de For semi-crystalline polymers, DSC can also quantify the degree of crystallinity by measuring the heat of fusion. pressbooks.pub In studies of copolymers containing acrylic acid, DSC has been used to observe shifts in thermal effects, indicating interactions between the monomer units within the polymer structure. nih.gov
The data obtained from TGA and DSC analyses are crucial for understanding the thermal behavior of polymers containing this compound. A hypothetical summary of expected thermal properties is presented below, based on data for analogous acrylic polymers.
Table 2: Illustrative Thermal Properties of an Acrylic Acid-Based Polymer
| Thermal Property | Analytical Technique | Representative Value/Observation |
|---|---|---|
| Onset of Decomposition (Tonset) | TGA | ~250°C (in N2) |
| Temperature of Max. Decomposition Rate (Tmax) | TGA (DTG Peak) | Stage 1: ~330°C; Stage 2: ~450°C |
| Residual Mass @ 600°C | TGA | 10-20% |
| Glass Transition Temperature (Tg) | DSC | 100 - 130°C |
| Melting Temperature (Tm) | DSC | Not applicable for fully amorphous polymers |
This table provides hypothetical data for a polymer based on this compound, illustrating typical results obtained from TGA and DSC analyses of similar acrylic polymers. researchgate.netnih.gov
Computational and Theoretical Investigations of 3 Methylthio Acrylic Acid
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are instrumental in elucidating the electronic characteristics of molecules. jocpr.comirjweb.com These methods provide insights into molecular geometry, orbital energies, and charge distributions, which are fundamental to understanding chemical reactivity.
For the parent molecule, acrylic acid, DFT calculations using the B3LYP method have been performed to determine its electronic properties. dergipark.org.tr The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in this context. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between them, the HOMO-LUMO gap, is a key indicator of chemical reactivity and kinetic stability. dergipark.org.tr For acrylic acid, this gap has been calculated to be approximately 5.545 eV. dergipark.org.tr
The introduction of a methylthio (-SCH₃) group, as in 3-(methylthio)acrylic acid, is expected to significantly modify the electronic structure. The sulfur atom, with its lone pairs of electrons, can participate in π-conjugation with the acrylic acid backbone. This would likely raise the energy of the HOMO and lower the energy of the LUMO, leading to a smaller HOMO-LUMO gap compared to acrylic acid. A smaller gap suggests that this compound would be more chemically reactive.
Table 7.1: Calculated Electronic Properties of Acrylic Acid (for comparison)
| Property | Calculated Value | Significance |
|---|---|---|
| HOMO Energy | - | Region of electron donation |
| LUMO Energy | - | Region of electron acceptance |
| HOMO-LUMO Gap (ΔE) | 5.545 eV dergipark.org.tr | Indicator of chemical reactivity and stability dergipark.org.tr |
Note: Specific HOMO/LUMO energy values for acrylic acid were not provided in the source, only the gap.
Conformational Analysis and Stereoisomerism Energetics
This compound can exist as two geometric isomers, (E) and (Z), due to the restricted rotation around the C=C double bond. The relative stability of these stereoisomers is a key aspect that can be investigated using computational methods. These calculations typically involve geometry optimization of each isomer to find its lowest energy conformation, followed by a comparison of their absolute energies.
While specific energetic data for the isomers of this compound are not found in the reviewed literature, studies on similar substituted acrylic acids show that the relative stability of (E) and (Z) isomers depends on a delicate balance of steric hindrance and electronic effects. In this compound, the (Z)-isomer (where the -SCH₃ and -COOH groups are on the same side of the double bond) might experience some steric repulsion. Conversely, the (E)-isomer (where they are on opposite sides) would be sterically less hindered. nih.gov However, intramolecular hydrogen bonding between the carboxylic hydrogen and the sulfur atom in the (Z)-isomer could provide a stabilizing interaction. Quantum chemical calculations would be necessary to determine which of these effects predominates and which isomer is the thermodynamic ground state.
Reaction Mechanism Predictions and Transition State Analysis
Computational chemistry is a powerful tool for mapping out the potential energy surfaces of chemical reactions, identifying transition states, and calculating activation energies. nih.gov This allows for the prediction of reaction mechanisms and kinetics.
For the parent acrylic acid, theoretical studies have investigated its atmospheric reactions, for example, with the nitrate (B79036) radical (NO₃). researchgate.net These studies show that the reaction proceeds primarily through the addition of the radical to the double bond, with addition pathways being energetically more favorable than hydrogen abstraction pathways. researchgate.net
A study on the hydrolysis of structurally related α-(methylthio)methylene Meldrum's acids combined kinetic experiments with computational analysis to elucidate the reaction mechanism, highlighting the role of steric effects on reaction rates. researchgate.net A similar integrated approach for this compound would provide detailed insights into its reaction mechanisms, such as its hydrolysis or its participation in cycloaddition reactions.
Molecular Dynamics Simulations (if applicable to specific applications)
Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecular systems, providing insights into conformational dynamics, solvation effects, and interactions with other molecules or surfaces. lp.edu.uarsc.org
There are no specific MD simulation studies reported for the monomer this compound in the literature. However, extensive MD simulations have been performed on poly(acrylic acid) (PAA) to understand its conformational behavior in solution, particularly its response to changes in pH and salinity. whiterose.ac.uk These studies show that PAA chains collapse in the presence of salt, an effect attributed to the shielding of electrostatic repulsion between the carboxylate groups. whiterose.ac.uk
Should this compound be used as a functional monomer in polymerization, MD simulations could be a valuable tool. For example, simulations could predict how the methylthio group affects the polymer's chain conformation, its interaction with solvents, or its adsorption onto surfaces. This would be relevant for applications in materials science, such as in the development of novel hydrogels or coatings.
Structure-Property Relationship Predictions
Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) models are computational tools that correlate the chemical structure of a series of compounds with their biological activity or physical properties. nih.govnih.gov These models are widely used in drug design and materials science to predict the properties of new compounds. mdpi.com
No specific QSAR or QSPR studies focused on this compound or its derivatives were identified. However, the principles of these methods can be used to make qualitative predictions. A QSPR study on a series of analogs of this compound could establish relationships between structural descriptors (e.g., steric parameters, electronic properties of substituents on the sulfur or acrylic backbone) and a property of interest (e.g., reactivity, solubility, or a specific biological activity).
For instance, modifying the group attached to the sulfur atom (e.g., replacing methyl with ethyl, phenyl, etc.) would alter the molecule's lipophilicity and electronic properties. A computational study could calculate various molecular descriptors for these analogs and build a statistical model to predict a property, guiding the synthesis of new compounds with desired characteristics. science.gov
Applications of 3 Methylthio Acrylic Acid in Chemical Synthesis and Materials Science
Building Block for Complex Organic Molecules
Although related compounds like 3-(arylthio)acrylic acids are recognized as valuable synthons in organic chemistry, specific and detailed examples of 3-(Methylthio)acrylic acid being utilized as a foundational building block for the synthesis of complex organic molecules are not well-documented in the available research. researchgate.net
Precursor in Fine Chemical Synthesis
The role of this compound as a direct precursor in the synthesis of fine chemicals is not extensively detailed in the reviewed scientific literature. While its structure suggests potential utility, specific synthetic pathways and the resulting fine chemicals are not prominently reported.
Ligand in Coordination Chemistry
The application of this compound as a ligand in coordination chemistry is not a widely researched area. General studies on metal complexes with thio-containing ligands exist, but specific research focusing on the coordination complexes formed with this compound is limited. unf.edunih.gov
Role in Polymer Chemistry and Advanced Materials Development
There is a lack of specific studies in the available literature that describe the use of this compound as a functional monomer in copolymer synthesis. Research in this area tends to focus on more common acrylic and methacrylic monomers. marquette.edunih.gov
While acrylic acid is a well-known component in the design of pH-sensitive materials, the specific incorporation of this compound for this purpose is not detailed in the reviewed literature. physchemres.orgfrontiersin.orgmdpi.comnih.govmdpi.com The presence of the methylthio group could theoretically influence the polymer's properties, but dedicated research on this is not apparent.
Intermediate in Biochemical Pathway Synthesis (e.g., related to methionine synthesis)
Significant research has identified this compound as a metabolite in biochemical pathways, particularly those related to the amino acid methionine.
Detailed studies have shown that the bacterium Streptomyces lincolnensis produces trans-3-(Methylthio)acrylic acid when cultured in a medium containing methionine. nih.govnih.gov The amount of this compound accumulated by the cultures is directly proportional to the concentration of methionine in the medium. nih.gov
Labeling experiments have confirmed the biosynthetic route from methionine. When S. lincolnensis is supplied with L-(methyl-¹⁴C)methionine, the resulting this compound is labeled. Conversely, using DL-(carboxyl-¹⁴C)methionine does not result in a labeled product, which indicates that the carboxyl group of methionine is lost during the conversion. nih.gov
The proposed biosynthetic pathway involves the following key steps:
The initial step is believed to be the conversion of L-methionine to its corresponding keto acid. nih.gov
This keto acid then undergoes oxidative decarboxylation to form 3-methylthiopropionic acid. nih.gov
Further enzymatic action leads to the formation of this compound. nih.gov
S. lincolnensis possesses a peroxidase enzyme that can catalyze the oxidative decarboxylation of L-methionine, supporting this proposed pathway. nih.gov
| Enzyme | Approximate Molecular Weight | Optimal pH | Km Value (with H₂O₂) | Electron Donor |
|---|---|---|---|---|
| Peroxidase | 350,000 Da | 6.0 | 7.5 x 10⁻⁴ M | o-dianisidine |
This metabolic role highlights the compound's significance in microbial biochemistry and its direct link to the metabolism of essential sulfur-containing amino acids.
| Labeled Precursor Supplied to S. lincolnensis | Resulting this compound |
|---|---|
| L-(methyl-¹⁴C)methionine | Labeled |
| DL-(carboxyl-¹⁴C)methionine | Not Labeled |
| 3-(methyl-¹⁴C)methylthiopropionic acid | Labeled |
| 3-(methyl-¹⁴C)methylthiopropionamide | Not Labeled |
Future Research Directions and Emerging Opportunities
Exploration of Novel Synthetic Pathways and Catalytic Systems
The synthesis of 3-(Methylthio)acrylic acid and its analogues has traditionally relied on established methods, such as the reaction of aryl thiols with propiolic acids or 3-haloacrylic acids. researchgate.net However, the future of its synthesis lies in the development of more sophisticated and efficient catalytic systems. Research is increasingly focused on novel catalysts that can offer higher yields, greater stereoselectivity, and milder reaction conditions.
Emerging trends in the broader field of acrylic acid synthesis point towards promising avenues. For instance, selenium-modified microgel catalysts have demonstrated high activity for the oxidation of acrolein to acrylic acid using green oxidants like hydrogen peroxide. rsc.orgmaastrichtuniversity.nl These colloidal catalysts combine the benefits of homogeneous and heterogeneous systems, allowing for high efficiency and easy separation and reuse. rsc.orgmaastrichtuniversity.nl Similarly, the development of heterogeneous catalysts for reactions like the addition of methylmercaptan to acrolein highlights a move towards more robust and recyclable catalytic processes. google.com The exploration of catalysts such as calcium phosphates for the conversion of bio-based feedstocks like methyl lactate (B86563) into acrylic acid further underscores the push towards sustainable production routes. abo.fi Future work will likely adapt these modern catalytic concepts to the specific synthesis of this compound, aiming to improve efficiency and reduce environmental impact.
| Catalyst Type | Precursors/Reactants | Potential Advantages |
| Alkyl Amine Catalysis | Aryl thiols, Propiolic esters | Control of E/Z isomer ratios researchgate.net |
| Selenium-Modified Microgels | Acrolein, Hydrogen Peroxide | High yield and selectivity, Catalyst reusability, Use of a green oxidant rsc.orgmaastrichtuniversity.nl |
| Heterogeneous Resin Catalysts | Methylmercaptan, Acrolein | Catalyst is not consumed, Facilitates further reactions google.com |
| Calcium Phosphate Catalysts | Methyl Lactate (from biomass) | Utilization of renewable feedstocks abo.fi |
Design and Synthesis of Advanced Derivatives for Specific Chemical Applications
The core structure of this compound serves as a valuable scaffold for creating advanced derivatives with specialized functions. Research is actively pursuing the design and synthesis of new molecules where the fundamental properties of the parent compound are enhanced or modified for specific applications, particularly in pharmacology and materials science.
A significant area of development is in the creation of prodrugs. For example, (E)-3-(1-methyl-1H-imidazol-2-ylthio)acrylic acid has been synthesized as a mitochondria-targeted prodrug of the antioxidant methimazole, demonstrating a sophisticated approach to drug delivery. researchgate.net Beyond this, other derivatives such as 3-(phenylthio)acrylic acid and 3-(phenylcarbamoyl)acrylic acid have been synthesized, expanding the chemical space for potential applications. sigmaaldrich.comamanote.com Furthermore, the isolation of novel acrylic acid derivatives from natural sources, like those from Achillea mellifolium which exhibit inhibitory activity against thymidine (B127349) phosphorylase, provides inspiration and blueprints for designing new bioactive compounds. nih.gov The future in this area will involve the rational design of derivatives with precisely tuned electronic and steric properties to optimize their interaction with biological targets or to impart specific characteristics to polymers and other materials.
Deeper Elucidation of Biological Roles Beyond Basic Occurrence
While this compound is known to occur naturally, a comprehensive understanding of its biological roles is still emerging. Initial research has identified it as a metabolic product in microorganisms and a constituent of certain plants, but deeper investigation is required to uncover the full extent of its physiological and ecological significance.
The compound has been identified as a metabolic product from Streptomyces lincolnensis, suggesting a potential role in the biosynthesis of antibiotics like Lincomycin. nih.gov Its presence has also been noted in plants such as Petasites hybridus (Butterbur). nih.gov These findings open up questions about its function in these organisms. Is it a metabolic byproduct, a signaling molecule, or does it serve a defensive purpose? Future research will likely employ advanced metabolomics and transcriptomics to probe the metabolic pathways involving this compound. Elucidating its connections to primary metabolic pathways, such as methionine metabolism, will be crucial. nih.gov Understanding these roles could lead to new applications in biotechnology, such as manipulating microbial pathways for enhanced antibiotic production, or in agriculture.
Integration with Green Chemistry Principles and Sustainable Synthesis
The chemical industry's increasing focus on sustainability is driving a paradigm shift in the synthesis of compounds like this compound. The integration of green chemistry principles is paramount, aiming to reduce waste, minimize the use of hazardous substances, and utilize renewable resources.
| Green Chemistry Principle | Application in Acrylic Acid Synthesis |
| Use of Renewable Feedstocks | Synthesis from bio-based glycerol (B35011) and lactic acid. rsc.orgsemanticscholar.orgd-nb.info |
| Safer Solvents and Auxiliaries | Utilizing water or ionic liquids as reaction media. mdpi.com |
| Catalysis | Employing reusable, highly selective catalysts to minimize waste. rsc.orgrsc.org |
| Designing Safer Chemicals | Using less hazardous reagents like hydrogen peroxide instead of harsh oxidants. maastrichtuniversity.nl |
Advanced Computational Modeling for Predictive Chemistry
Computational chemistry has become an indispensable tool for accelerating chemical research and development. In the context of this compound, advanced computational modeling offers powerful predictive capabilities, from designing novel derivatives to optimizing synthetic processes.
Molecular modeling techniques are being used to rationally design new functional materials. For instance, computational screening of virtual libraries of acrylic monomers has successfully identified candidates with high affinity for specific target molecules, guiding the synthesis of specialized polymers. core.ac.ukresearchgate.net In the realm of drug discovery, molecular docking and molecular dynamics (MD) simulations are employed to predict and analyze the binding interactions of acrylic acid derivatives with biological targets like enzymes. nih.gov This allows researchers to understand structure-activity relationships and design more potent inhibitors. nih.gov Furthermore, process modeling using tools like artificial neural networks can optimize reaction conditions for large-scale production, enhancing yield and efficiency while reducing computational time compared to traditional methods. anii.org.uymdpi.com The future will see an even deeper integration of machine learning and quantum chemical calculations to predict reaction outcomes, design novel catalysts, and discover new derivatives with desired properties before they are ever synthesized in a lab.
| Computational Technique | Application Area | Research Objective |
| Monomer Screening | Materials Science | Identify optimal acrylic monomers for creating high-affinity imprinted polymers. core.ac.ukresearchgate.net |
| Molecular Docking & MD Simulation | Drug Discovery | Elucidate binding modes and stability of acrylic acid derivatives in enzyme active sites. nih.gov |
| Process Simulation | Chemical Engineering | Model and optimize copolymerization reactions in various reactor configurations. anii.org.uy |
| Artificial Neural Networks (ANNs) | Process Optimization | Develop meta-models to accelerate the multi-objective optimization of acrylic acid production. mdpi.com |
Q & A
Q. What are the standard synthetic routes for 3-(methylthio)acrylic acid, and how are they optimized for yield and purity?
The compound is synthesized via thiol-ene reactions or microbial catalysis. For example, Streptomyces species produce (E)-3-(methylthio)acrylic acid as a secondary metabolite through enzymatic pathways involving methylthio group transferases . Chemical synthesis often employs alkylation of acrylic acid derivatives with methylthiol-containing reagents. Optimization involves controlling reaction temperature (e.g., 60–80°C) and pH (neutral to slightly acidic) to minimize side reactions like oxidation of the thioether group. Purity is verified via HPLC (≥95%) and NMR spectroscopy .
Q. How is this compound characterized structurally, and what analytical techniques are critical for validation?
Key techniques include:
- NMR spectroscopy : ¹H and ¹³C NMR identify the α,β-unsaturated carboxylic acid moiety (δ ~6.5–7.5 ppm for vinyl protons) and methylthio group (δ ~2.1 ppm for S–CH₃) .
- Mass spectrometry (MS) : High-resolution ESI-MS confirms the molecular ion peak at m/z 118.156 (C₄H₆O₂S) .
- X-ray crystallography : Resolves crystal packing and dihedral angles, critical for understanding reactivity in solid-phase reactions .
Q. What are the known biological activities of this compound, and how are these assays designed?
The compound exhibits antimicrobial properties against Gram-positive bacteria (e.g., Staphylococcus aureus) via disruption of membrane integrity. Assays involve:
- Minimum inhibitory concentration (MIC) : Tested in Mueller-Hinton broth at 37°C with serial dilutions (0.5–128 µg/mL) .
- Time-kill kinetics : Evaluates bactericidal effects over 24 hours .
- Cytotoxicity screening : Uses mammalian cell lines (e.g., HEK293) to rule out non-specific toxicity at bioactive concentrations .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Personal protective equipment (PPE) : Gloves, lab coats, and safety goggles to avoid skin/eye contact (causes irritation; rinse with water for 15 minutes if exposed) .
- Ventilation : Use fume hoods to prevent inhalation of vapors.
- Storage : Keep in airtight containers at ambient temperatures, away from oxidizers .
Advanced Research Questions
Q. How does the stereochemistry of this compound influence its bioactivity and catalytic applications?
The (E)-isomer (trans configuration) shows higher antimicrobial efficacy than the (Z)-isomer due to better membrane penetration. In catalysis, the α,β-unsaturated system acts as a Michael acceptor in asymmetric synthesis. For example, it participates in thiol-Michael additions under organocatalytic conditions (e.g., using cinchona alkaloids) to generate chiral sulfides .
Q. What contradictions exist in reported data on the compound’s stability, and how can they be resolved?
Discrepancies arise in its stability under acidic vs. alkaline conditions:
- Acidic hydrolysis : Degrades to methanethiol and acrylic acid, complicating long-term storage .
- Alkaline conditions : Promotes dimerization via thiolate intermediates. Resolution strategies include:
- Stability studies : Conduct accelerated degradation tests (40°C/75% RH) with LC-MS monitoring.
- Computational modeling : Predict degradation pathways using DFT calculations .
Q. What role does this compound play in microbial secondary metabolism, and how can biosynthesis pathways be engineered?
In Streptomyces lincolnensis, the compound is a shunt metabolite in lincomycin biosynthesis. Key enzymes include:
- Methyltransferase (MtaA) : Transfers methyl groups to cysteine derivatives.
- Dehydratases : Catalyze α,β-unsaturation. Pathway engineering via CRISPR-Cas9 knockout of competing pathways (e.g., polyketide synthases) can enhance yield .
Q. How can computational methods guide the design of this compound derivatives with improved properties?
- QSAR modeling : Correlates substituent effects (e.g., electron-withdrawing groups on the acrylic acid backbone) with bioactivity .
- Docking simulations : Predict binding affinity to bacterial targets like FabI (enoyl-ACP reductase) .
- ADMET prediction : Optimizes pharmacokinetic properties (e.g., logP <2.5 for solubility) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
